4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole and isoxazole moiety
Preparation Methods
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The preparation starts with the synthesis of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The pathways involved include binding to enzymes or receptors, leading to a biological response .
Comparison with Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives. What sets 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds include:
- 3,5-Dimethyl-4-nitro-1H-pyrazole derivatives
- Isoxazole derivatives with various substituents .
Properties
Molecular Formula |
C18H18N6O7 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H18N6O7/c1-9-17(24(28)29)10(2)22(20-9)8-13-11(3)31-21-16(13)18(25)19-14-6-5-12(23(26)27)7-15(14)30-4/h5-7H,8H2,1-4H3,(H,19,25) |
InChI Key |
VENORTXQZCGONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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